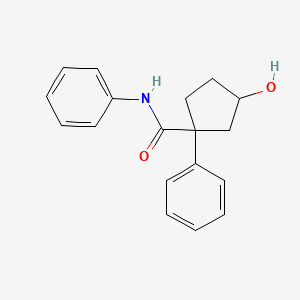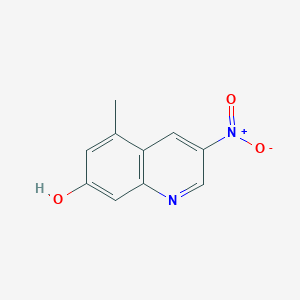![molecular formula C23H17N5O2 B5960996 2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B5960996.png)
2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a synthetic compound with a complex heterocyclic structure, characterized by a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. Its unique structure offers multiple functional sites that may interact with biological targets, making it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core:
Reactants: Pyrido[3,4-d]pyrimidine derivative, hydrazine hydrate, and phenylhydrazine.
Conditions: Reflux in ethanol.
Outcome: Formation of the pyrazolo ring fused with the pyridopyrimidine core.
Step 2: Functionalization with 2-methylbenzoyl:
Reactants: 2-methylbenzoic acid chloride, and the intermediate from Step 1.
Conditions: In the presence of a base like pyridine.
Outcome: Formation of 2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide.
Industrial Production Methods:
Large-scale production typically follows the synthetic route with optimized conditions to ensure high yield and purity, employing automated reactors and continuous-flow processes to scale up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation:
Reacts with oxidizing agents such as potassium permanganate or chromium trioxide to form hydroxyl derivatives.
Reduction:
Reductive amination using agents like sodium borohydride or lithium aluminium hydride to alter the functional groups.
Substitution:
Halogenation with reagents like thionyl chloride or bromine to introduce halogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Halogenation Reagents: Thionyl chloride, bromine.
Major Products Formed:
Hydroxyl derivatives, amines, and halogenated compounds, each exhibiting different biological activities or chemical properties.
Applications De Recherche Scientifique
2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide has diverse applications in various scientific domains:
Chemistry:
Serves as a precursor for synthesizing other heterocyclic compounds.
Used in studies of reaction mechanisms due to its complex structure.
Biology:
Investigated for its potential as a binding site on proteins and enzymes.
Explored for interactions with nucleic acids and other biological macromolecules.
Medicine:
Potential therapeutic agent for conditions such as cancer, due to its ability to inhibit certain enzymes.
Studied for its antimicrobial and antiviral properties.
Industry:
Utilized in the development of new materials with specific electronic or photochemical properties.
Employed in the synthesis of advanced polymers and resins.
Mécanisme D'action
Molecular Targets and Pathways:
Interacts with various biological targets, including enzymes and receptors.
May inhibit enzymatic activity by binding to the active sites, blocking the substrate interaction.
Modulates signal transduction pathways by interacting with receptor proteins, altering cellular responses.
Comparaison Avec Des Composés Similaires
2-methyl-N-(3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-yl)benzamide:
Shares a similar structure but differs in the position of the ketone group.
3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-yl)benzamide:
Lacks the 2-methyl group, altering its chemical reactivity and biological activity.
Uniqueness:
The presence of the 6-oxo group in 2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide offers unique interactions with biological targets compared to other similar compounds.
Its structure provides a specific binding affinity, making it a valuable compound for targeted therapeutic research.
In the complex realm of chemical compounds, this compound stands out for its intricate structure and versatile applications, offering myriad possibilities in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-methyl-N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-15-7-5-6-10-17(15)22(29)26-27-12-11-20-19(23(27)30)13-24-21-18(14-25-28(20)21)16-8-3-2-4-9-16/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGRDMDVSMIPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione](/img/structure/B5960929.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5960934.png)
![3-[(4Z)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5960940.png)
![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(6-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5960950.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5960958.png)
![N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5960964.png)
![[1-({1-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5960965.png)
![7,8-dimethoxy-1-methyl-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5960971.png)
![N-[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-3-ethoxybenzamide](/img/structure/B5960976.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5960980.png)
![7-(4-isopropylbenzyl)-2-[3-(2-pyrazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5960991.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5961015.png)
